molecular formula C20H16N2O3S B11989160 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate

4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate

Cat. No.: B11989160
M. Wt: 364.4 g/mol
InChI Key: QFNHCOYGUAKCQS-KGENOOAVSA-N
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Description

4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate typically involves a multi-step process. The initial step often includes the formation of the hydrazone derivative by reacting 2-phenylacetylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. This intermediate is then coupled with 2-thiophenecarboxylic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl benzoate: Similar structure but with a benzoate group instead of a thiophenecarboxylate group.

Uniqueness

The uniqueness of 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate lies in its combination of a hydrazone moiety with a thiophenecarboxylate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C20H16N2O3S/c23-19(13-15-5-2-1-3-6-15)22-21-14-16-8-10-17(11-9-16)25-20(24)18-7-4-12-26-18/h1-12,14H,13H2,(H,22,23)/b21-14+

InChI Key

QFNHCOYGUAKCQS-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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